molecular formula C19H29D4NO2 B602462 Fingolimod-d4 CAS No. 1346747-38-3

Fingolimod-d4

Katalognummer B602462
CAS-Nummer: 1346747-38-3
Molekulargewicht: 311.50
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fingolimod-d4, also known as FTY720 free based-d4, is the deuterium labeled Fingolimod . Fingolimod is a sphingosine 1-phosphate (S1P) antagonist with an IC50 of 0.033 nM in K562 and NK cells . It is used as an immunosuppressant .


Synthesis Analysis

Fingolimod is synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process involves six steps .


Molecular Structure Analysis

The molecular weight of Fingolimod-d4 is 311.50 . The formula is C19H29D4NO2 . The structure is solid and the color ranges from white to off-white .


Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .


Physical And Chemical Properties Analysis

Fingolimod-d4 is soluble in Ethanol at 7.69 mg/mL and in DMSO at 2 mg/mL (ultrasonic and heat to 60°C) . It should be stored at -20°C, away from moisture .

Wissenschaftliche Forschungsanwendungen

Quantification in Human Plasma

Fingolimod-d4 has been used in a validated HPLC-MS/MS method for quantification of Fingolimod and its metabolite Fingolimod-Phosphate in human plasma . This method can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .

Treatment of Multiple Sclerosis

Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery . Fingolimod-d4 can be used to study the effectiveness of this treatment.

Bioavailability Study

The method developed using Fingolimod-d4 was applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months . This helps in understanding the drug’s bioavailability.

Immunomodulatory Diseases

Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases . Fingolimod-d4 can be used to study these effects in detail.

CNS Injuries and Diseases

Fingolimod has shown potential therapeutic effects in CNS injuries and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy . Fingolimod-d4 can be used in research to understand these effects better.

Cancer Research

There is increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions, including cancer . Fingolimod-d4 can be used in cancer research to study these effects.

Wirkmechanismus

Target of Action

Fingolimod-d4, a deuterium-labeled form of Fingolimod , primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS) .

Mode of Action

Fingolimod-d4 acts as a sphingosine 1-phosphate receptor modulator . It binds to various S1PR subtypes (1, 3, 4, and 5), leading to their down-regulation or desensitization . This action results in the sequestration of lymphocytes, reducing their numbers in circulation and the CNS .

Biochemical Pathways

Fingolimod-d4 affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to various downstream effects, including the induction of apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhancement of BDNF expression .

Pharmacokinetics

Fingolimod-d4 is efficiently absorbed with an oral bioavailability of >90% . Its absorption is unaffected by dietary intake, allowing it to be taken without regard to meals . Fingolimod-d4 and its active metabolite, Fingolimod-phosphate, have a half-life of 6–9 days . Steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod-d4 is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod-phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of Fingolimod-d4 leads to profound reduction in T-cell numbers in circulation and the CNS, thereby suppressing inflammation and symptoms of multiple sclerosis (MS) . It also modulates a range of other molecular pathways deeply rooted in disease initiation or progression . Experimental reports have associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Action Environment

The bioavailability of Fingolimod-d4 is unaffected by multiple daily doses up to 24 months . .

Safety and Hazards

Fingolimod-d4 is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of accidental release, it is advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Zukünftige Richtungen

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .

Eigenschaften

IUPAC Name

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQTZUTZRNORY-ONNKGWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of using Fingolimod-d4 in the analysis of Fingolimod in biological samples?

A1: Fingolimod-d4 is employed as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Fingolimod in human blood []. Internal standards are crucial in bioanalysis to correct for variations during sample preparation and ionization efficiency in the mass spectrometer. They improve the accuracy and precision of the method.

Q2: Can you elaborate on the analytical method validation parameters specifically impacted by using Fingolimod-d4?

A2: The use of Fingolimod-d4 directly influences several key method validation parameters:

  • Extraction Recovery: The study mentions that the extraction recovery of Fingolimod ranged from 98.39% to 99.54% []. This range likely refers to the recovery of both Fingolimod and Fingolimod-d4, indicating good method accuracy and reliability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.